2-[(4-fluorophenyl)sulfanyl]-N-(pyridin-3-yl)acetamide
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-N-(pyridin-3-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a sulfanyl linkage, and a pyridinylacetamide moiety, making it a versatile candidate for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(pyridin-3-yl)acetamide typically involves the reaction of 4-fluorothiophenol with 3-pyridinecarboxylic acid, followed by acylation. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide at elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromophenyl)sulfanyl]-N-(pyridin-3-yl)acetamide
- 2-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)acetamide
- 2-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)acetamide
Uniqueness
Compared to its analogs, 2-[(4-fluorophenyl)sulfanyl]-N-(pyridin-3-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C13H11FN2OS |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C13H11FN2OS/c14-10-3-5-12(6-4-10)18-9-13(17)16-11-2-1-7-15-8-11/h1-8H,9H2,(H,16,17) |
InChI Key |
VBWLYWWYDAJRMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CSC2=CC=C(C=C2)F |
Origin of Product |
United States |
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